N-(4,6-dimethyl-2-pyrimidinyl)-3,5-dimethyl-4-isoxazolecarboxamide
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Overview
Description
N-(4,6-dimethyl-2-pyrimidinyl)-3,5-dimethyl-4-isoxazolecarboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, and an isoxazole ring substituted with dimethyl groups at positions 3 and 5, connected via a carboxamide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethyl-2-pyrimidinyl)-3,5-dimethyl-4-isoxazolecarboxamide typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the pyrimidine and isoxazole intermediates, followed by their coupling through a carboxamide linkage. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the intermediates are synthesized and subsequently coupled under optimized conditions. The use of automated systems for temperature and pH control, along with continuous monitoring of reaction progress, ensures consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dimethyl-2-pyrimidinyl)-3,5-dimethyl-4-isoxazolecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing or modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve specific solvents, controlled temperatures, and sometimes the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
N-(4,6-dimethyl-2-pyrimidinyl)-3,5-dimethyl-4-isoxazolecarboxamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Studied for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(4,6-dimethyl-2-pyrimidinyl)-3,5-dimethyl-4-isoxazolecarboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(4,6-dimethyl-2-pyrimidinyl)-3,5-dimethyl-4-isoxazolecarboxamide include:
- 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulphonamide
- N-(4,6-dimethyl-2-pyrimidinyl)imidazole
- 4-((4,6-dimethyl-2-pyrimidinyl)amino)phenol .
Uniqueness
What sets this compound apart from similar compounds is its unique combination of the pyrimidine and isoxazole rings, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-6-5-7(2)14-12(13-6)15-11(17)10-8(3)16-18-9(10)4/h5H,1-4H3,(H,13,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYLLIBIRKBVOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)C2=C(ON=C2C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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